molecular formula C14H15N3S B5598826 1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE

1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE

Cat. No.: B5598826
M. Wt: 257.36 g/mol
InChI Key: VZMMSPNIVZGFGH-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is a complex organic compound featuring an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide, typically involves the construction of the indole ring system followed by functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and catalytic processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems and advanced catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indole-2-amines .

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl and imino groups, along with the cyanide moiety, differentiates it from other indole derivatives and provides unique opportunities for chemical modification and application .

Properties

IUPAC Name

3-ethylsulfanyl-1-imino-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-18-13-10(8-15)14(16)17-11-6-4-3-5-9(11)7-12(13)17/h7,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMSPNIVZGFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=N)N2C1=CC3=C2CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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